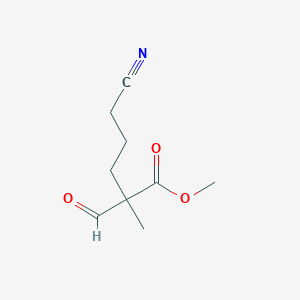
Methyl 5-cyano-2-formyl-2-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-2-formyl-2-methylpentanoate is an organic compound with the molecular formula C9H13NO3. It is a derivative of pentanoic acid and contains functional groups such as a cyano group, a formyl group, and an ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-formyl-2-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpentanoic acid with appropriate reagents to introduce the cyano and formyl groups. The esterification process is then carried out to form the final compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-cyano-2-formyl-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-cyano-2-formyl-2-methylpentanoic acid.
Reduction: Formation of 5-amino-2-formyl-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-cyano-2-formyl-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-2-formyl-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the formyl and ester groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methylpentanoate: Similar structure but lacks the cyano and formyl groups.
Methyl 5-cyano-2-methylpentanoate: Similar but lacks the formyl group.
Methyl 2-formyl-2-methylpentanoate: Similar but lacks the cyano group.
Uniqueness
Methyl 5-cyano-2-formyl-2-methylpentanoate is unique due to the presence of both cyano and formyl groups, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
919112-23-5 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
methyl 5-cyano-2-formyl-2-methylpentanoate |
InChI |
InChI=1S/C9H13NO3/c1-9(7-11,8(12)13-2)5-3-4-6-10/h7H,3-5H2,1-2H3 |
Clé InChI |
ZWKKZDHIRBLHHR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC#N)(C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
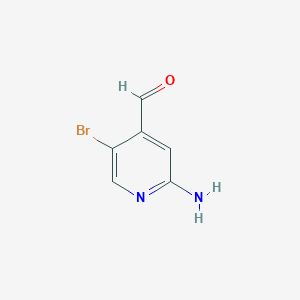
![4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12635279.png)
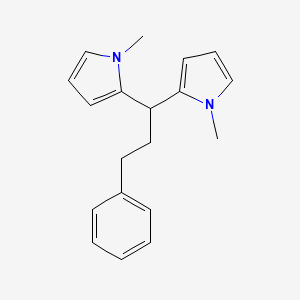

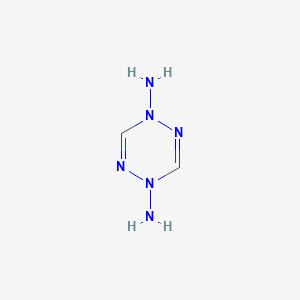
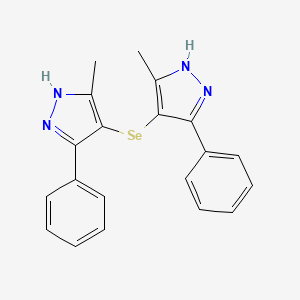

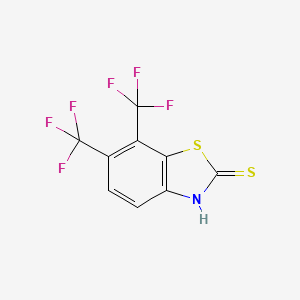
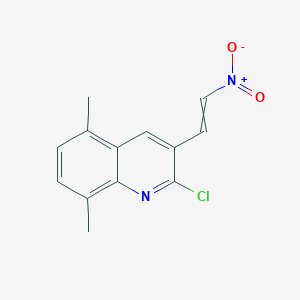
![2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene](/img/structure/B12635322.png)

![Benzaldehyde, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-4-methyl-](/img/structure/B12635336.png)
![Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate](/img/structure/B12635339.png)
